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yl)methanamine

CAS No.: 886496-57-7

Cat. No.: B3294164

Get Quote

Executive Summary: The "Chelation Switch"
This guide provides a technical comparison between 8-hydroxyquinoline methanamines (8-

HQMs) and their 8-methoxy analogues (8-MQMs). These scaffolds are ubiquitous in medicinal

chemistry, particularly in the design of Metal-Protein Attenuating Compounds (MPACs) for

Alzheimer’s disease and metal-dependent cytotoxins for oncology.

The critical differentiator is the C8-substituent:

8-Hydroxy (-OH): Functions as a bidentate chelator (N, O donor set). It actively sequesters

transition metals (Cu²⁺, Zn²⁺, Fe²⁺/³⁺), modulating redox homeostasis and protein

aggregation.

8-Methoxy (-OCH₃): Acts as a "steric cap." It abolishes the ability to form the stable 5-

membered chelate ring. Consequently, 8-MQMs often serve as negative controls to validate

metal-dependency or as distinct pharmacophores targeting non-metal pathways (e.g., pure

intercalation).
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Key Takeaway: If your therapeutic mechanism relies on metal ion redistribution or metal-

mediated ROS generation, the 8-hydroxy moiety is non-negotiable. If metabolic stability and

blood-brain barrier (BBB) penetration without metal scavenging are required, the 8-methoxy

variant is the preferred scaffold.

Chemical & Physical Basis[1][2]
The bioactivity divergence stems directly from the coordination chemistry at the 8-position.

Chelation Mechanism
The 8-hydroxyquinoline scaffold forms stable 1:2 or 1:3 complexes with divalent/trivalent metals

upon deprotonation of the phenol. The 8-methoxy derivative lacks the ionizable proton,

preventing the formation of the neutral, lipophilic complex required for transmembrane metal

transport.
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Caption: Comparative coordination chemistry. The 8-OH group allows formation of a stable,

neutral complex capable of membrane diffusion (ionophore activity), whereas the 8-OMe group

blocks this interaction.

Comparative Bioactivity Analysis
Oncology: Multidrug Resistance (MDR) & Cytotoxicity
8-HQMs (Mannich bases) are potent cytotoxins against MDR cancer cells. They act as

ionophores, transporting Copper (Cu) or Iron (Fe) into the lysosome or mitochondria, triggering

a "redox storm."

8-HQMs: High cytotoxicity (IC₅₀: 0.5 – 5.0 µM). Mechanism is ROS-dependent and metal-

dependent.

8-MQMs: Significantly reduced cytotoxicity (IC₅₀: >50 µM or inactive). Without the ability to

load cells with redox-active metals, they fail to trigger the apoptotic cascade, serving as

excellent negative controls to prove the metal-centric mechanism of the parent HQM.

Neurodegeneration: Alzheimer's Disease (AD)
In AD, Zinc and Copper mediate the precipitation of Amyloid-beta (Aβ) plaques.

8-HQMs (e.g., PBT2 analogs): Act as MPACs. They strip metals from the Aβ-metal complex,

dissolving the plaque and redistributing the metal to neurons.

8-MQMs: Ineffective at dissolving Aβ aggregates. However, they are sometimes investigated

for their ability to intercalate into DNA or inhibit enzymes (e.g., Acetylcholinesterase) without

disrupting metal homeostasis.
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Feature
8-Hydroxy Quinoline
Methanamines

8-Methoxy Quinoline
Methanamines

Primary Mechanism Metal Chelation / Ionophore
Intercalation / Enzyme

Inhibition

Metal Binding (log K) High (Cu²⁺ ~12, Zn²⁺ ~9) Negligible / Very Low

Cytotoxicity (HeLa) High (IC₅₀ < 10 µM) Low (IC₅₀ > 50 µM)

Aβ Aggregation Inhibition Potent (Metal-mediated) Weak / Inactive

BBB Permeability High (as neutral complex)
High (lipophilic, but no metal

transport)

Metabolic Stability
Moderate (Glucuronidation at

OH)

High (Blocked O-methylation

site)

Experimental Protocols
Synthesis: Mannich Reaction Workflow
The synthesis of "methanamines" (specifically 7-aminomethyl derivatives) is achieved via the

Mannich reaction.

Protocol for 7-((Dialkylamino)methyl)-8-hydroxyquinoline:

Reagents: 8-Hydroxyquinoline (1.0 eq), Paraformaldehyde (1.2 eq), Secondary Amine (e.g.,

Morpholine, 1.1 eq).

Solvent: Absolute Ethanol (reflux) or Methanol (RT).

Procedure: Dissolve amine and paraformaldehyde in ethanol; stir for 30 min to form the

iminium ion. Add 8-HQ. Reflux for 6-12 hours.

Purification: Upon cooling, the product often precipitates as a solid. Recrystallize from

ethanol.

Note for 8-Methoxy: The 8-methoxy derivative is less reactive at the C7 position due to steric

hindrance and altered electronics. It is often synthesized by O-methylation of the 8-HQ
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Mannich base using Methyl Iodide/K₂CO₃ in DMF, rather than direct Mannich reaction on 8-

methoxyquinoline.

Validated Chelation Assay (UV-Vis Shift)
Purpose: To confirm the "switch" status (active vs. inactive chelator).

Stock Solutions: Prepare 10 mM stocks of Compound (DMSO) and CuCl₂ (Water).

Buffer: 10 mM HEPES or PBS, pH 7.4.

Blank: Buffer + Compound (50 µM). Record spectrum (200–600 nm).

Titration: Add CuCl₂ in 0.2 eq increments up to 2.0 eq.

Result Interpretation:

8-HQM: Distinct bathochromic shift (red shift) and appearance of a new band ~400–450

nm (LMCT band).

8-MQM: No significant spectral shift or only minor perturbation due to weak electrostatic

interaction.

Cytotoxicity Workflow (MTT Assay)
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Critical Controls
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Caption: Standardized MTT workflow. 8-MQ derivatives should be included as negative

controls to verify that observed toxicity is chelation-dependent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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